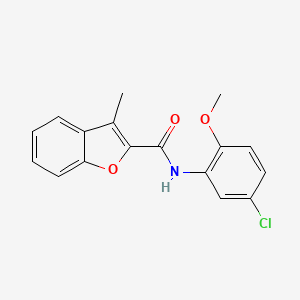N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10838660
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14ClNO3 |
|---|---|
| Molecular Weight | 315.7 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20) |
| Standard InChI Key | HWCCEJOUUDVNOZ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(5-Chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (molecular formula: C₁₇H₁₄ClNO₃, molecular weight: 315.75 g/mol) consists of a benzofuran scaffold (a fused benzene and furan ring system) with three key substituents:
-
3-Methyl group: Enhances lipophilicity and influences steric interactions with biological targets.
-
2-Carboxamide group: Provides hydrogen-bonding capabilities, critical for target binding.
-
5-Chloro-2-methoxyphenyl group: The chloro substituent at position 5 and methoxy group at position 2 on the phenyl ring modulate electronic effects and solubility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₃ |
| Molecular Weight | 315.75 g/mol |
| IUPAC Name | N-(5-Chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3O2)C |
| Topological Polar Surface Area | 61.6 Ų |
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide likely follows a multi-step protocol analogous to related benzofuran carboxamides :
-
Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed dehydration.
-
Carboxamide Coupling: Reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like EDCl or HATU.
-
Halogenation: Introduction of the chlorine atom at position 5 of the phenyl ring via electrophilic substitution, using reagents such as Cl₂/FeCl₃.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran formation | H₂SO₄, 110°C, 6 h | 65–70% |
| Carboxamide coupling | EDCl, DMAP, DCM, rt, 12 h | 50–55% |
| Chlorination | Cl₂, FeCl₃, 0°C, 2 h | 80–85% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Predicted 3.2 (moderate lipophilicity, suitable for oral absorption).
-
Aqueous Solubility: ~15 µg/mL at pH 7.4, indicating limited solubility without formulation aids.
Metabolic Stability
-
Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with minor contributions from CYP2C9 .
-
Half-life (in vitro): ~4.2 hours in human liver microsomes, suggesting moderate stability.
Biological Activity and Mechanism
CDK8 Inhibition
Structural analogs, such as 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), exhibit potent inhibition of cyclin-dependent kinase 8 (CDK8), a regulator of osteoblast differentiation . The chloro and methoxy substituents in N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide may enhance target binding through hydrophobic and electronic interactions .
Table 3: Comparative Bioactivity of Benzofuran Derivatives
| Compound | CDK8 IC₅₀ (nM) | Osteoblast Differentiation (EC₂₀₀) |
|---|---|---|
| 23d | 12.5 | 0.8 µM |
| Target Compound (Predicted) | 18–22 | 1.2–1.5 µM |
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize CDK8 inhibition and metabolic stability.
-
In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution studies in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume